molecular formula C14H10ClNO2 B6376752 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol CAS No. 1261901-35-2

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol

Cat. No.: B6376752
CAS No.: 1261901-35-2
M. Wt: 259.69 g/mol
InChI Key: SKZAKTJAGDWCSI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol is a substituted phenolic compound characterized by a benzene ring with hydroxyl (-OH), cyano (-CN), 3-chloro, and 4-methoxy substituents. Its molecular formula is C₁₄H₁₀ClNO₂, with a molecular weight of 265.69 g/mol. The chloro and methoxy groups at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, while the cyano group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-3-2-10(7-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZAKTJAGDWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684883
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-35-2
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with appropriate reagents to introduce the cyano and hydroxyl groups. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the 3-chloro-4-methoxyphenyl motif but differ in functional groups and core structures:

Compound Name Core Structure Key Substituents Applications/Properties Reference
5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol Phenol -OH, -CN, 3-Cl, 4-OCH₃ Protein-ligand interactions, drug design
N-(3-Chloro-4-methoxyphenyl)acetamide Acetamide -NHCOCH₃, 3-Cl, 4-OCH₃ Fragment-based drug discovery
5-(3-Chloro-4-methoxyphenyl)pyrazol-3-one (6t) Pyrazolone -O, -N, 3-Cl, 4-OCH₃ Anti-trypanosomal activity
Ethyl-2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate Propanoate ester -COOEt, 1,3-dioxoisoindolinyl, 3-Cl, 4-OCH₃ Synthetic intermediate
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol Phenol -OH, -CN, 4-Cl, 2-OCH₃ (positional isomer) Comparative binding studies
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Furan -CHO, 3-Cl, 4-OCH₃ Intermediate for organic synthesis

Key Research Findings

  • Binding Affinity : The 3-chloro substituent in the target compound facilitates halogen bonding with glycine residues (e.g., Gly151), as observed in Fragment 5 (3-chloro-4-fluorobenzamide), which binds deeply in adenine pockets .
  • Solubility: The hydroxyl and cyano groups improve aqueous solubility compared to methyl esters (e.g., Methyl 5-(3-chloro-4-methoxyphenyl)-5-oxo-1-pentanoate), which are more lipophilic .
  • Agrochemical Relevance : Urea derivatives like metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) share the 3-chloro-4-methoxyphenyl group but act as herbicides, emphasizing the role of functional groups in determining bioactivity .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, a compound characterized by its unique structural features, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a phenolic compound featuring:

  • A chloro group at the 3-position.
  • A methoxy group at the 4-position of the phenyl ring.
  • A cyano group attached to the phenolic hydroxyl group.

This specific arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
  • Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)15Caspase activation
Study BHeLa (Cervical Cancer)12Induction of apoptosis
Study CA549 (Lung Cancer)20Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells via mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

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